4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
Description
4-(2-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a quinoline derivative featuring two distinct substituents: a 2-methylbenzenesulfonyl group at position 4 and a piperidine-1-carbonyl moiety at position 3.
Properties
IUPAC Name |
[4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-9-3-6-12-20(16)28(26,27)21-17-10-4-5-11-19(17)23-15-18(21)22(25)24-13-7-2-8-14-24/h3-6,9-12,15H,2,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPMUCHJROOGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps. One common method includes the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with substituted thiosemicarbazides. This reaction is often carried out under microwave-assisted conditions, which significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of microwave-assisted synthesis suggests that scaling up the process could involve similar techniques to ensure efficiency and high yields. The use of readily available spectroscopic techniques such as FTIR, 1H- and 13C-NMR is essential for confirming the structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include glacial acetic acid, o-phosphoric acid, DMF, POCl3, piperidine, PEG-400, and CTAB. Reaction conditions often involve refluxing or microwave irradiation to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation reaction with thiosemicarbazides typically yields quinoline thiosemicarbazones .
Scientific Research Applications
4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as an inhibitor of cholinesterases, which are enzymes involved in neurotransmission.
Medicine: Its potential as an anti-Alzheimer’s agent is being explored due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with molecular targets such as acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound can potentially modulate neurotransmission and provide therapeutic benefits in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in the combination and positioning of its substituents. Below is a comparative analysis with structurally related quinoline derivatives:
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight is ~440 g/mol (based on formula C₂₂H₂₂N₂O₃S), comparable to ’s compound (455.98 g/mol) .
- Solubility : The piperidine-carbonyl group may enhance water solubility compared to purely aromatic substituents (e.g., ’s 2-(3-methylphenyl) derivative) .
- Stability : Sulfonyl groups generally improve thermal stability but may reduce metabolic stability due to electrophilic reactivity .
Challenges and Opportunities
- Bioactivity Optimization : Piperidine vs. piperazine substituents ( vs. 15) could be explored to balance solubility and potency .
Biological Activity
4-(2-Methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound, characterized by a quinoline core, a piperidine ring, and a 2-methylbenzenesulfonyl group, presents unique properties that may be leveraged for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₂S. The sulfonyl group enhances its solubility and reactivity, while the piperidine ring suggests potential applications in targeting neurological disorders or infections.
Structural Features
| Feature | Description |
|---|---|
| Quinoline Core | Provides a scaffold for biological activity |
| Piperidine Ring | Imparts potential pharmacological properties |
| Sulfonyl Group | Enhances solubility and reactivity |
Anticholinesterase Activity
Research indicates that derivatives of this compound exhibit significant anticholinesterase activity. For instance, one synthesized derivative demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 9.68 μM and 11.59 μM respectively. This suggests potential applications in treating conditions like Alzheimer’s disease, where cholinesterase inhibitors are beneficial.
Antimicrobial Properties
The compound's structural characteristics suggest it may possess antimicrobial properties. In studies involving similar sulfonamide derivatives, compounds were shown to inhibit bacterial growth effectively . The presence of the sulfonamide group is often associated with enhanced antibacterial activity, making this compound a candidate for further investigation in antimicrobial drug development.
Anticancer Potential
Preliminary studies have indicated that related compounds targeting carbonic anhydrases (CA IX and CA XII) exhibit anticancer properties . These enzymes are implicated in tumorigenesis, and inhibitors could potentially slow tumor growth or induce apoptosis in cancer cells. The biological activity of this compound in this context remains to be fully elucidated but represents an exciting area for future research.
Synthesis and Evaluation
In a recent study, various derivatives of quinoline were synthesized, including those based on the structure of this compound. The synthesized compounds underwent rigorous biological evaluation, focusing on their cytotoxicity against cancer cell lines. Notably, compounds with increased ring sizes or nitrogen heteroatoms showed enhanced antimicrobial activities .
Q & A
What are the key considerations for optimizing the multi-step synthesis of 4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline to ensure high yield and purity?
- Methodological Answer :
Synthesis optimization requires precise control of reaction parameters. For the quinoline core formation, temperatures between 80–120°C in aprotic solvents (e.g., DMF or THF) are critical. Piperidine ring introduction demands anhydrous conditions and catalysts like Pd(PPh₃)₄ for coupling reactions. Sulfonyl group incorporation via sulfonylation should use stoichiometric equivalents of 2-methylbenzenesulfonyl chloride, with reaction progress monitored via TLC. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity .
How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
Use ¹H/¹³C NMR to verify substituent positions and integration ratios. High-resolution mass spectrometry (HRMS) confirms molecular weight (±5 ppm accuracy). Purity (>95%) is assessed via HPLC (C18 column, acetonitrile/water mobile phase). Impurity profiling via LC-MS identifies byproducts, such as incomplete sulfonylation or piperidine coupling intermediates .
What methodological approaches are recommended for assessing in vitro biological activity against therapeutic targets?
- Methodological Answer :
Design enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. For cell-based studies, employ dose-response curves (0.1–100 µM) in cancer or bacterial models. Include positive controls (e.g., staurosporine for kinases) and validate results with siRNA knockdown of target proteins. Data normalization to vehicle-treated controls minimizes background noise .
How should researchers address contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Conduct ADME studies (e.g., microsomal stability assays) to assess compound metabolism. Use tissue distribution studies (LC-MS/MS quantification) to evaluate bioavailability. If in vivo activity is lower than in vitro, consider prodrug strategies or formulation optimization (e.g., liposomal encapsulation) .
What strategies are effective for elucidating the structure-activity relationship (SAR) of derivatives?
- Methodological Answer :
Systematically modify substituents: - Sulfonyl group : Replace 2-methylbenzenesulfonyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl).
- Piperidine : Test N-substituents (e.g., acetyl, benzyl) for steric/electronic effects.
- Quinoline core : Introduce halogens (e.g., fluoro at C6/C7) to enhance binding affinity.
Evaluate changes via IC₅₀ comparisons and molecular docking .
Which analytical techniques evaluate compound stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability : Use UV light (ICH Q1B guidelines) to assess photosensitivity.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal robustness) .
What computational methods predict interaction mechanisms with biological targets?
- Methodological Answer :
Perform molecular docking (AutoDock Vina) to identify binding poses in target active sites. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess complex stability. Use binding free energy calculations (MM-PBSA) to rank ligand efficacy. Cross-reference with mutagenesis data to confirm critical residues .
How can researchers systematically evaluate the compound’s toxicity profile preclinically?
- Methodological Answer :
- In vitro : Use MTT assays on HEK293 or HepG2 cells to determine CC₅₀ values.
- In vivo : Acute toxicity studies in rodents (OECD 423) with histopathology and serum biochemistry (ALT, creatinine).
Compare toxicity to structural analogs (e.g., chlorinated vs. non-chlorinated sulfonamides) to identify toxicophores .
What experimental protocols resolve stereochemical ambiguities in synthesis?
- Methodological Answer :
For chiral centers in the piperidine ring, use chiral HPLC (Chiralpak IA column) or X-ray crystallography (single-crystal diffraction). Enantiomeric excess is quantified via polarimetry or NMR chiral shift reagents (e.g., Eu(hfc)₃). Racemic mixtures require resolution with diastereomeric salt formation (e.g., tartaric acid) .
How should control experiments validate specificity in enzyme inhibition assays?
- Methodological Answer :
Include negative controls (enzyme + substrate without inhibitor) and non-target enzymes (e.g., unrelated kinases). Use competitive binding assays with increasing substrate concentrations to confirm competitive inhibition (Km shifts). Validate with isothermal titration calorimetry (ITC) to measure binding stoichiometry and affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
